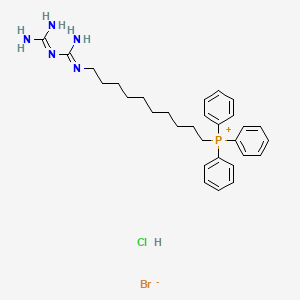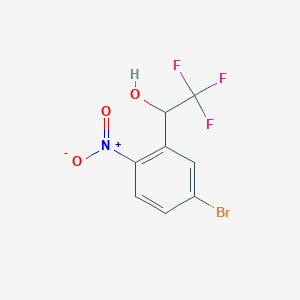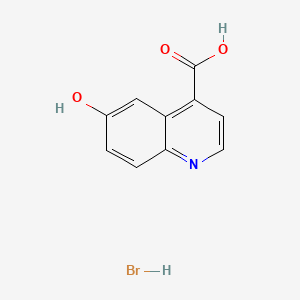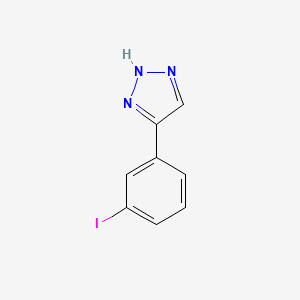
5-Bromo-4-(2-naphthyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD33022605” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022605” typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:
Stepwise Addition Reactions: This involves the sequential addition of reactants to form the desired compound.
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Techniques such as recrystallization, distillation, or chromatography to purify the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022605” may involve large-scale reactors and continuous flow processes to maximize efficiency. Key considerations include:
Reaction Optimization: Adjusting parameters such as temperature, pressure, and reactant concentrations.
Safety Protocols: Ensuring safe handling and disposal of chemicals.
Quality Control: Implementing rigorous testing to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
“MFCD33022605” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD33022605” often require specific reagents and conditions, such as:
Oxidizing Agents: For oxidation reactions, common agents include potassium permanganate or hydrogen peroxide.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are used.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
“MFCD33022605” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which “MFCD33022605” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Properties
Molecular Formula |
C14H9BrN2O |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
5-bromo-4-naphthalen-2-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H9BrN2O/c15-14-13(16-12(8-18)17-14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,16,17) |
InChI Key |
DRLYKBXXRFJWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)


![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)


![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)
![N-[2-(Naphthalen-2-yloxy)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13702416.png)


